The Function of NNC 26-9100: A Selective Somatostatin Receptor Subtype 4 Agonist
The Function of NNC 26-9100: A Selective Somatostatin Receptor Subtype 4 Agonist
NNC 26-9100 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] Its high affinity and selectivity for this receptor subtype have made it a valuable tool for researchers investigating the physiological roles of sst4 and its potential as a therapeutic target for a range of conditions, most notably Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the function of NNC 26-9100, detailing its mechanism of action, pharmacological properties, and effects observed in various experimental models.
Core Mechanism of Action
NNC 26-9100 exerts its effects by binding to and activating the sst4 receptor, a G protein-coupled receptor (GPCR).[1] Activation of the sst4 receptor by NNC 26-9100 initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This fundamental mechanism underlies the diverse physiological responses elicited by NNC 26-9100.
Signaling Pathway of NNC 26-9100
Caption: NNC 26-9100 binds to the sst4 receptor, activating inhibitory G-proteins to reduce cAMP levels.
Pharmacological Properties
NNC 26-9100 is characterized by its high binding affinity and functional potency at the human sst4 receptor. The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Potency of NNC 26-9100
| Parameter | Value | Receptor | Cell Line | Reference |
| Ki | 6 nM | Human sst4 | Mammalian cells | [1][4] |
| EC50 | 2 nM | Human sst4 | Baby hamster kidney cells | [1][4] |
| EC50 | 26 nM | sst4 | - | [5] |
Table 2: Selectivity of NNC 26-9100
| Receptor | Binding Affinity (Ki) | Selectivity vs. sst4 | Reference |
| sst1 | >100-fold lower than sst4 | >100-fold | [1] |
| sst2 | 621 nM | >100-fold | [1][5] |
| sst3 | >100-fold lower than sst4 | >100-fold | [1] |
| sst5 | >100-fold lower than sst4 | >100-fold | [1] |
| M1 muscarinic acetylcholine | ~500 nM | ~83-fold | [1][6] |
| D3 dopamine | ~1000 nM | ~167-fold | [1][6] |
Key Experimental Findings and Protocols
The function of NNC 26-9100 has been elucidated through a variety of in vitro and in vivo experiments. This section details the key findings and the methodologies employed in these studies.
Neuroprotective and Anti-inflammatory Effects in the Context of Alzheimer's Disease
A significant body of research has focused on the potential of NNC 26-9100 as a therapeutic agent for Alzheimer's disease. Studies have demonstrated its ability to modulate microglial activity, reduce amyloid-beta (Aβ) pathology, and improve cognitive function in animal models.
1. Modulation of Microglial Activity
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Increased Microglial Survival and Aβ Phagocytosis: NNC 26-9100 has been shown to increase the number of BV2 microglial cells.[2] This effect is mediated through the inhibition of adenylyl cyclase.[2] Furthermore, in the absence of inflammatory stimuli, NNC 26-9100 enhances the uptake of FITC-tagged Aβ1-42 by BV2 microglia.[3][7]
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Anti-inflammatory Effects: Under inflammatory conditions induced by lipopolysaccharide (LPS), NNC 26-9100 decreases nitric oxide production and cytosolic calcium levels in BV2 microglia.[3] It also reduces LPS-induced lactate dehydrogenase release, indicating a cell-protective effect.[3]
Experimental Protocol: Aβ1-42 Uptake Assay in BV2 Microglia
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Cell Culture: BV2 microglia cells are cultured in appropriate media.
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Treatment: Cells are treated with varying concentrations of NNC 26-9100 in the presence or absence of LPS.
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Aβ1-42 Addition: FITC-tagged Aβ1-42 is added to the cell cultures.
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Incubation: Cells are incubated for a specified period (e.g., 2 or 24 hours).[7]
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Quantification: The uptake of FITC-Aβ1-42 is quantified using methods such as flow cytometry or fluorescence microscopy.[7]
Workflow for Investigating NNC 26-9100 Effects on Microglia
Caption: Workflow for assessing NNC 26-9100's impact on microglial function under normal and inflammatory conditions.
2. Reduction of Amyloid-Beta Pathology and Improvement of Cognitive Function
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Decreased Aβ Levels: NNC 26-9100 has been shown to decrease total soluble Aβ42 levels.[4][8] This effect is blocked by the metalloproteinase inhibitor phosphoramidon, suggesting a mechanism involving enhanced enzymatic degradation of Aβ.[8] Specifically, NNC 26-9100 reduces the trimeric form of Aβ42 in both extracellular and intracellular fractions.[8]
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Increased Neprilysin Activity: The compound increases the activity of neprilysin, a key Aβ-degrading enzyme, in the brain.[4][9]
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Improved Learning and Memory: In senescence-accelerated mouse prone-8 (SAMP8) mice, a model for Alzheimer's disease, both acute intracerebroventricular (i.c.v.) and chronic intraperitoneal (i.p.) administration of NNC 26-9100 improved learning and memory in tasks such as the T-maze foot-shock avoidance and object recognition tests.[9][10]
Experimental Protocol: T-Maze Foot-Shock Avoidance Test in SAMP8 Mice
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Animal Model: Senescence-accelerated mouse prone-8 (SAMP8) mice are used.
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Drug Administration: NNC 26-9100 is administered via a specified route (e.g., i.c.v. or i.p.) at various doses.[9][10]
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Apparatus: A T-maze with a grid floor capable of delivering a mild foot-shock is used.
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Procedure:
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A mouse is placed in the starting arm of the T-maze.
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A light and buzzer signal the start of a trial.
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The mouse has a set amount of time to move to the correct (safe) arm of the maze to avoid a mild foot-shock.
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The number of trials required for the mouse to learn the task (i.e., consistently choose the correct arm) is recorded.[9]
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Data Analysis: The number of trials to criterion is compared between NNC 26-9100-treated and vehicle-treated groups.[9]
Other Reported Functions
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Modulation of Micturition Reflex: In urethane-anesthetized rats, intravenous administration of NNC 26-9100 inhibited the micturition reflex by increasing intercontraction intervals and the pressure threshold for voiding.[11][12] This effect appears to be mediated by the modulation of capsaicin-sensitive C-fiber afferent pathways.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased Microglial Survival by NNC 26-9100: A Somatostatin Subtype-4 Selective Agonist - ProQuest [proquest.com]
- 3. NNC 26-9100 increases Aβ1-42 phagocytosis, inhibits nitric oxide production and decreases calcium in BV2 microglia cells | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NNC 26-9100 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ(42) oligomers via a metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptor subtype-4 agonist NNC 26-9100 decreases extracellular and intracellular Aβ1-42 trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic peripheral administration of somatostatin receptor subtype-4 agonist NNC 26-9100 enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. Inhibitory Effect of the Somatostatin Receptor Subtype-4 Agonist NNC 26-9100 on the Micturition Reflex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
